molecular formula C8H5F2NO B1587112 2,5-Difluoro-4-methoxybenzonitrile CAS No. 1007605-44-8

2,5-Difluoro-4-methoxybenzonitrile

Cat. No.: B1587112
CAS No.: 1007605-44-8
M. Wt: 169.13 g/mol
InChI Key: WQQDILMHKBTFNR-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5F2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and a methoxy group at the 4 position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluoro-4-methoxybenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2,5-difluoronitrobenzene with methoxide ion, followed by reduction of the nitro group to a nitrile group. The reaction conditions typically involve the use of a strong base such as sodium methoxide in methanol, followed by catalytic hydrogenation or other reduction methods to convert the nitro group to a nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Major Products

    Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the fluorine atoms.

    Oxidation: Products include 2,5-difluoro-4-methoxybenzaldehyde or 2,5-difluoro-4-methoxybenzoic acid.

    Reduction: Products include 2,5-difluoro-4-methoxybenzylamine.

Scientific Research Applications

2,5-Difluoro-4-methoxybenzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-4-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-4-methoxybenzonitrile
  • 2,3-Difluoro-4-methoxybenzonitrile
  • 2,5-Difluoro-4-methoxybenzaldehyde

Uniqueness

2,5-Difluoro-4-methoxybenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a unique electronic environment that can be exploited in various applications.

Properties

IUPAC Name

2,5-difluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQDILMHKBTFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397061
Record name 2,5-difluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007605-44-8
Record name 2,5-difluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1007605-44-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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